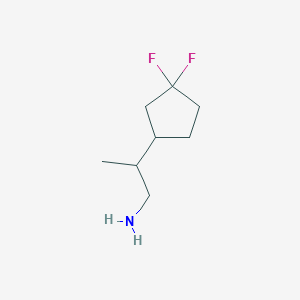
1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide is a complex organic compound known for its potential applications in various scientific fields. This compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and a 3-cyanothiophen-2-yl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.
準備方法
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: Starting from a suitable piperidine precursor, the ring is functionalized with a carboxamide group.
Introduction of the 4-chlorophenylsulfonyl group: This step involves the sulfonylation of the piperidine ring using 4-chlorobenzenesulfonyl chloride under basic conditions.
Attachment of the 3-cyanothiophen-2-yl group:
Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction control.
化学反応の分析
1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, potentially reducing the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and nitrile groups, forming various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of autoimmune diseases and inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. One known target is Janus kinase 3 (JAK3), where the compound acts as a potent and selective inhibitor. By inhibiting JAK3, it can modulate immune responses and reduce inflammation, making it a candidate for treating autoimmune diseases.
類似化合物との比較
Similar compounds to 1-(4-chlorobenzenesulfonyl)-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide include other JAK inhibitors such as tofacitinib and baricitinib. These compounds share a similar mechanism of action but differ in their chemical structures and specificities. The unique combination of the 4-chlorophenylsulfonyl and 3-cyanothiophen-2-yl groups in this compound provides distinct pharmacological properties and potential advantages in terms of selectivity and efficacy.
特性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(3-cyanothiophen-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S2/c18-14-1-3-15(4-2-14)26(23,24)21-8-5-12(6-9-21)16(22)20-17-13(11-19)7-10-25-17/h1-4,7,10,12H,5-6,8-9H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZJUOKTVQPVIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=CS2)C#N)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 6-benzyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2359091.png)
![2-[(3S,4S)-4-(Carboxymethyl)pyrrolidin-3-yl]acetic acid;hydrochloride](/img/structure/B2359092.png)
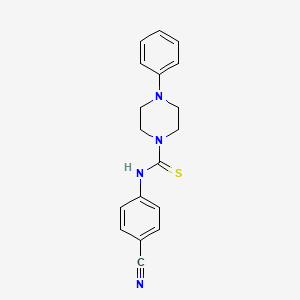
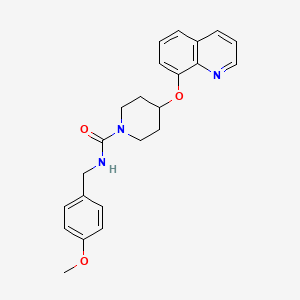
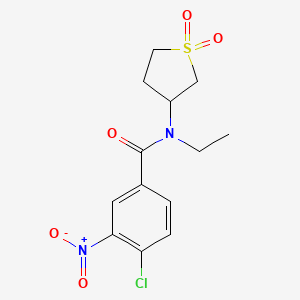
![2-Indol-1-yl-1-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2359099.png)

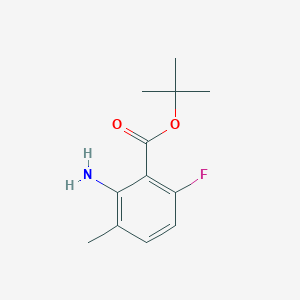
![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2359104.png)
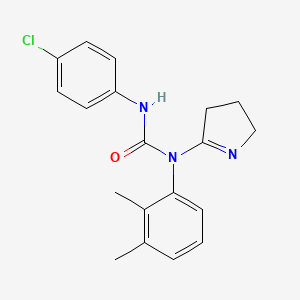
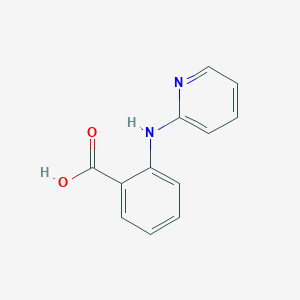
![2-({1-[(2,5-difluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2359107.png)

